![molecular formula C21H29N3O3S B2403961 3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine CAS No. 2379948-36-2](/img/structure/B2403961.png)
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine is a chemical compound that has gained attention in scientific research due to its potential application in the field of neuroscience. This compound is also known as BCTP, which is an abbreviation for its full chemical name. BCTP is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in synaptic plasticity, learning, and memory.
Mécanisme D'action
BCTP acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The binding of BCTP to mGluR5 prevents the activation of the receptor by its endogenous ligands, resulting in a decrease in the downstream signaling pathways. This leads to a reduction in the activity of mGluR5, which has been shown to have anxiolytic and antipsychotic effects in animal models.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects in animal models. BCTP has been shown to reduce the activity of mGluR5, which is involved in several neurological processes such as synaptic plasticity, learning, and memory. BCTP has also been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
BCTP has several advantages for lab experiments, including its selectivity for mGluR5, which allows for the specific modulation of this receptor. BCTP also has a high affinity for mGluR5, which allows for the effective modulation of the receptor at low concentrations. However, BCTP has some limitations for lab experiments, including its low solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several future directions for the study of BCTP. One potential direction is the further characterization of the anxiolytic and antipsychotic effects of BCTP in animal models. Another potential direction is the investigation of the potential therapeutic applications of BCTP in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, the development of more effective synthesis methods for BCTP could lead to the production of larger quantities of the compound for further research.
Méthodes De Synthèse
BCTP can be synthesized using a multi-step synthetic route that involves the reaction of several chemical reagents. The synthesis of BCTP has been described in detail in scientific literature, and the procedure involves the use of various chemical techniques such as column chromatography, NMR spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BCTP has been extensively studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. BCTP has been shown to modulate the activity of mGluR5, which is involved in several neurological processes such as synaptic plasticity, learning, and memory. BCTP has also been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia.
Propriétés
IUPAC Name |
3-[(1-benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-21(2,3)19-9-10-20(23-22-19)27-15-17-11-13-24(14-12-17)28(25,26)16-18-7-5-4-6-8-18/h4-10,17H,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNFTOKJPATTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.